Dextromoramide D-tartrate is a synthetic opioid analgesic that is structurally related to methadone. It is primarily used for the management of severe pain, particularly in clinical settings where other analgesics may not be effective. The compound's pharmacological properties make it a subject of interest in both medicinal chemistry and pharmacology.
Dextromoramide D-tartrate is derived from the condensation of pyrrolidine with (3S)-3-methyl-4-(morpholin-4-yl)-2,2-diphenylbutanoic acid. This synthesis process requires precise control of reaction conditions to maintain the desired stereochemistry of the final product.
Dextromoramide D-tartrate belongs to the class of organic compounds known as diphenylmethanes, which are characterized by the presence of two phenyl groups attached to a methane moiety. It is classified as an opioid analgesic and is not currently approved for use in the United States, although it has been utilized in various international contexts .
The synthesis of dextromoramide D-tartrate typically involves several key steps:
The molecular formula for dextromoramide D-tartrate is with a molecular weight of approximately 392.54 g/mol. The structure features a diphenylmethane core, which contributes to its analgesic properties. The compound's stereochemistry plays a crucial role in its interaction with opioid receptors, influencing its efficacy and safety profile .
Dextromoramide D-tartrate can undergo several chemical reactions:
Common reagents used in these reactions include:
The specific outcomes of these reactions depend on the conditions applied, such as temperature and pH levels.
Dextromoramide D-tartrate exerts its analgesic effects primarily through binding to mu-opioid receptors located in the central nervous system. This binding inhibits neurotransmitter release involved in pain transmission, leading to effective pain relief.
The mechanism involves:
This action results in significant analgesia, making it suitable for severe pain management .
These properties are critical for understanding how dextromoramide D-tartrate behaves in biological systems and its potential bioavailability.
Dextromoramide D-tartrate has several scientific applications:
Paul Janssen’s pioneering work at Janssen Pharmaceuticals (founded 1953) revolutionized synthetic opioid design. His systematic molecular simplification approach focused on modifying core structural templates to enhance pharmacological specificity. This strategy yielded three transformative drug classes:
Janssen’s innovation relied on stereochemical optimization – isolating biologically active enantiomers from racemic mixtures. For dextromoramide, the dextro-rotatory isomer showed superior μ-opioid receptor affinity versus levorotatory or racemic forms [1]. This enantioselectivity became a hallmark of Janssen’s designs.
Table 1: Key Opioid Analgesics from Janssen Pharmaceuticals (1950s–1960s)
Compound | Year | Therapeutic Class | Significance |
---|---|---|---|
Dextromoramide | 1956 | Diphenylpropylamine opioid | High oral bioavailability; fast-onset analgesia |
Fentanyl | 1960 | 4-Anilidopiperidine opioid | Gold standard for surgical anesthesia |
Phenoperidine | 1957 | Piperidine opioid | Precursor to fentanyl; used in neuroleptanesthesia |
Piritramide | 1960 | Diphenylpropylamine opioid | Long-acting surgical analgesic; still used in Europe |
Diphenylpropylamines constitute a structurally distinct class from morphine-derived opioids, characterized by:
This scaffold enabled three pharmacological advantages over natural opioids:
Dextromoramide represented the structural zenith of this class. Systematic SAR studies revealed:
Table 2: Structural Optimization of Dextromoramide vs. Early Diphenylpropylamines
Structural Feature | Proto-Compounds | Dextromoramide Optimization | Impact on Potency |
---|---|---|---|
1-Amide Group | Dimethylamide | Pyrrolidine ring | 3–5× increase |
Alkyl Chain Methylation | Unsubstituted | 3-methyl (dextro isomer) | 8× increase vs. levo |
4-Amine Group | Dimethylamine, piperidine | Morpholine | 2× increase |
Phenyl Substitutions | Halogenated rings | Unsubstituted phenyls | Essential for activity |
Post-WWII opioid development prioritized molecules addressing morphine’s limitations: oral inefficacy, slow onset, and tolerance induction. Dextromoramide advanced this via:
Geopolitical factors amplified its adoption:
Table 3: Pharmacokinetic Profile vs. Contemporary Mid-Century Opioids
Parameter | Dextromoramide | Morphine | Meperidine | Methadone |
---|---|---|---|---|
Relative Potency | 3× morphine | 1× | 0.1× | 3× |
Oral Bioavailability | >75% | 15–35% | 50–60% | 80–90% |
Onset (Oral) | 15–30 min | 30–60 min | 15–30 min | 30–60 min |
Half-Life (t½) | 3.5 h (monophasic) | 2–3 h | 2.5–4 h | 15–60 h |
Chemically, dextromoramide D-tartrate (C25H32N2O2·C4H6O6) improved aqueous solubility versus the free base, enabling injectable formulations. Its stereochemistry—(3S)-3-methyl-4-morpholino-2,2-diphenyl-1-(pyrrolidin-1-yl)butan-1-one—was essential: the levorotatory enantiomer showed <10% analgesic activity [1] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: